1,3-Thiazolin-4-one-2-acetonitrile

Description

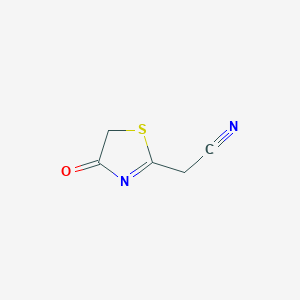

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxo-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFWWRBPFWGVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371959 | |

| Record name | (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74246-64-3 | |

| Record name | (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74246-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Thiazolin-4-one-2-acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Thiazolin-4-one-2-acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, delves into the underlying reaction mechanism, and offers a thorough analysis of its spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and understand this important molecular scaffold.

Introduction: The Significance of the 1,3-Thiazolin-4-one Scaffold

The 1,3-thiazolin-4-one core is a prominent heterocyclic motif that has garnered substantial attention in the scientific community. Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The unique structural features of the thiazolinone ring, including the presence of nitrogen and sulfur heteroatoms and a reactive methylene group, make it a versatile platform for the development of novel therapeutic agents. This guide focuses on a specific derivative, this compound (also known as 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile), which incorporates a reactive acetonitrile moiety, further enhancing its potential as a building block in medicinal chemistry.

Synthesis of this compound

A reliable and efficient method for the synthesis of this compound involves the acid-catalyzed condensation of malononitrile and 2-mercaptoacetic acid.[2] This one-pot synthesis provides a high yield of the desired product under relatively mild conditions.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Malononitrile

-

2-Mercaptoacetic acid (Thioglycolic acid)

-

p-Toluenesulfonic acid (p-TSA)

-

Ethanol

-

Methanol (for crystallization)

Procedure:

-

In a round-bottom flask, a mixture of 2-mercaptoacetic acid (0.1 mmol) and ethanol (2 mL) is stirred at room temperature for 10 minutes.

-

p-Toluenesulfonic acid (0.01 mmol) is then added to the reaction mixture, and stirring is continued for another 10 minutes.

-

Malononitrile (0.1 mmol) is added to the mixture, and the reaction is stirred for 1 hour at room temperature.

-

Upon completion of the reaction (monitored by TLC), the resulting precipitate is filtered.

-

The collected solid is washed with ethanol and then dried.

-

The crude product is purified by crystallization from methanol to afford this compound as a yellow solid.[2]

Mechanistic Insights

The reaction proceeds through a series of nucleophilic additions and a final dehydration step, catalyzed by the acid.

Caption: Proposed mechanism for the synthesis.

The p-toluenesulfonic acid acts as a catalyst by protonating one of the nitrile groups of malononitrile, which increases its electrophilicity. The thiol group of 2-mercaptoacetic acid then acts as a nucleophile, attacking the activated nitrile carbon. This is followed by an intramolecular cyclization where the nitrogen of the second nitrile group attacks the carbonyl carbon of the carboxylic acid moiety. The final step involves the elimination of a water molecule to form the stable 1,3-thiazolin-4-one ring.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6):

-

δ 3.89 (s, 2H, -CH2-S-)

-

δ 2.50 (s, 2H, -CH2-CN)

13C NMR (500 MHz, DMSO-d6): [2]

-

δ 184.82 (C=O)

-

δ 169.80 (C=N)

-

δ 118.26 (C-CN)

-

δ 113.84 (CN)

-

δ 78.52 (S-CH2-C=O)

-

δ 11.97 (CH2-CN)

| 1H NMR Data | 13C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| 3.89 | -CH2-S- |

| 2.50 | -CH2-CN |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm-1) | Assignment |

| 3107 | N-H stretch (of tautomeric form) |

| 2987, 2817 | C-H stretch (aliphatic) |

| 2208 | C≡N stretch (nitrile) |

| 1717 | C=O stretch (amide carbonyl) |

| 1605 | C=N stretch (imine) |

| 736 | C-S stretch |

The presence of a strong absorption band at 2208 cm-1 is characteristic of the nitrile group. The band at 1717 cm-1 corresponds to the carbonyl group of the thiazolinone ring. The C=N stretching vibration is observed at 1605 cm-1.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C5H4N2OS), the expected molecular weight is approximately 140.16 g/mol .

Expected Fragmentation Pattern: The molecular ion peak [M]+ at m/z 140 would be expected. Common fragmentation pathways for thiazolidinones involve cleavage of the ring. Key fragments could include the loss of CO (m/z 112), and subsequent fragmentation of the acetonitrile side chain.

Applications in Drug Development

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive acetonitrile group allows for further chemical modifications, enabling the generation of a library of derivatives for biological screening. Thiazolidinone derivatives have been investigated for a wide range of pharmacological activities, and this particular compound serves as a key intermediate in the synthesis of novel bioactive agents. For instance, it has been used as a starting material for the synthesis of compounds with potential anticancer activity.[3][4]

Conclusion

This technical guide has outlined a straightforward and efficient synthesis of this compound. The detailed characterization data provides a benchmark for researchers working with this compound. The versatile nature of this molecule, owing to its reactive functional groups, makes it a promising candidate for further exploration in the field of medicinal chemistry and drug discovery. The protocols and data presented herein are intended to be a valuable resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.

References

-

Indian Academy of Sciences. (n.d.). HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. Retrieved from [Link]

-

MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Thiazolin-4-one-2-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,3-Thiazolin-4-one-2-acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into the compound's structural features, spectral characteristics, and key physicochemical parameters. Furthermore, it outlines a detailed synthetic protocol and discusses its potential applications, particularly in the synthesis of novel fused heterocyclic derivatives with therapeutic potential. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration and utilization of thiazolinone-based scaffolds in drug development programs.

Introduction: The Significance of the Thiazolinone Scaffold

The 1,3-thiazolin-4-one core is a privileged heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Derivatives of this ring system are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the thiazolinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This compound, in particular, serves as a valuable and reactive intermediate for the synthesis of more complex and biologically active molecules. Its unique combination of a reactive nitrile group and the thiazolinone core makes it a key building block for the construction of diverse chemical libraries for high-throughput screening.

Molecular Structure and Core Physicochemical Properties

This compound, also known by its IUPAC name 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile, is a small molecule with the chemical formula C₅H₄N₂OS[1]. Its molecular structure is characterized by a five-membered thiazolinone ring with an acetonitrile substituent at the 2-position.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile | [1] |

| CAS Number | 74246-64-3 | - |

| Molecular Formula | C₅H₄N₂OS | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| SMILES | O=C1CSC(CC#N)=N1 | - |

| InChIKey | LXFWWRBPFWGVJT-UHFFFAOYSA-N | - |

Due to a lack of extensive experimental data in publicly available literature, some physicochemical properties such as melting point, boiling point, and pKa have not been definitively reported for this specific compound. However, based on the analysis of related thiazole and thiazolidinone derivatives, a crystalline solid form with a relatively high melting point would be expected. The presence of both hydrogen bond donors and acceptors suggests some degree of solubility in polar organic solvents.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the condensation of malononitrile and 2-mercaptoacetic acid[1]. This reaction provides a straightforward and efficient route to the desired product. The choice of catalyst and solvent is crucial for optimizing the reaction yield and purity. Acetic acid or p-toluenesulfonic acid (p-TSA) have been shown to be effective catalysts for this transformation[1].

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Malononitrile

-

2-Mercaptoacetic acid

-

p-Toluenesulfonic acid (p-TSA) or Glacial Acetic Acid

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) in a suitable solvent such as ethanol.

-

Add 2-mercaptoacetic acid (1 equivalent) to the solution.

-

Add a catalytic amount of p-TSA (e.g., 10 mol%) or acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Rationale for Experimental Choices: The use of a catalytic amount of a protic acid like p-TSA or acetic acid is essential to facilitate the condensation reaction by activating the carbonyl group of the carboxylic acid and the nitrile groups. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for efficient heating. Monitoring the reaction by TLC is a standard and effective method to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

Spectral Characterization: A Predictive Analysis

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2250 |

| C=O (Amide in thiazolinone ring) | ~1700-1720 |

| C=N (Iminethiazoline ring) | ~1630-1650 |

| C-H (Aliphatic) | ~2850-3000 |

| N-H (in tautomeric forms, if present) | ~3100-3500 (broad) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple.

-

A singlet for the methylene protons (CH₂) of the acetonitrile group, likely in the range of δ 3.5-4.5 ppm.

-

A singlet for the methylene protons (CH₂) within the thiazolinone ring, expected to appear around δ 4.0-5.0 ppm.

-

A broad singlet for the N-H proton of the thiazolinone ring, which may be exchangeable with D₂O, typically appearing downfield.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

The nitrile carbon (C≡N) is expected to resonate around δ 115-120 ppm.

-

The carbonyl carbon (C=O) of the thiazolinone ring should appear significantly downfield, in the region of δ 170-180 ppm.

-

The imine carbon (C=N) is predicted to be in the range of δ 150-160 ppm.

-

The methylene carbons will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetonitrile group and cleavage of the thiazolinone ring.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate with significant potential in drug discovery and organic synthesis. Its utility primarily stems from the reactivity of the acetonitrile group and the thiazolinone ring, which can be further functionalized to generate a diverse array of heterocyclic compounds.

Synthesis of Fused Heterocyclic Systems

The active methylene group of the acetonitrile substituent can participate in various condensation and cyclization reactions. For instance, it can react with aromatic aldehydes to form α,β-unsaturated nitriles, which are valuable precursors for the synthesis of fused heterocyclic systems such as pyranothiazoles and pyridothiazoles[2].

Caption: Synthetic utility of this compound.

Potential as a Pharmacophore

The thiazolinone scaffold itself is a known pharmacophore. By modifying the acetonitrile group or other positions on the ring, it is possible to synthesize novel derivatives with potential therapeutic activities. The exploration of these derivatives could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the synthesis of diverse and biologically active molecules. This technical guide has provided a comprehensive overview of its known physicochemical properties, a detailed synthetic protocol, and a predictive analysis of its spectral characteristics. While there is a need for more extensive experimental characterization of this specific compound, the information presented here serves as a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug discovery. The continued exploration of the chemistry and biological applications of this versatile intermediate is likely to yield exciting new developments in the search for novel therapeutics.

References

-

HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o - Indian Academy of Sciences. (n.d.). Retrieved January 17, 2026, from [Link].

-

Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. (n.d.). Retrieved January 17, 2026, from [Link].

- Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities. (2011).

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Thiazolin-4-one-2-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1,3-Thiazolin-4-one-2-acetonitrile (CAS 74246-64-3). As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document, intended for researchers and professionals in the field, will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into spectral interpretation and the underlying molecular characteristics.

Molecular Structure and Key Features

This compound, with the molecular formula C₅H₄N₂OS, possesses a core thiazolin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. Attached to the second position of this ring is an acetonitrile group. The presence of a ketone, a nitrile, an alkene-like C=N bond, and a thioether linkage within a compact cyclic structure gives rise to a unique and informative spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two key signals corresponding to the two distinct sets of protons: those of the methylene group in the acetonitrile substituent and the methylene group within the thiazolinone ring.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 4.5 | Singlet | 2H | -CH₂-CN | The methylene protons adjacent to the electron-withdrawing nitrile group and the thiazolinone ring are expected to be deshielded and appear in this region. |

| ~ 3.5 - 4.0 | Singlet | 2H | -S-CH₂-C=O | The methylene protons within the thiazolinone ring, flanked by the sulfur atom and the carbonyl group, will also be deshielded. |

The simplicity of the predicted spectrum, with two singlets, is a direct consequence of the absence of adjacent protons to cause spin-spin splitting. The exact chemical shifts can be influenced by the solvent used for analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Five distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 - 175 | C=O (C4) | The carbonyl carbon of the thiazolin-4-one ring is expected to resonate in the typical range for amide/lactone carbonyls. |

| ~ 160 - 165 | C=N (C2) | The imine-like carbon of the thiazoline ring will be significantly deshielded. |

| ~ 115 - 120 | C≡N | The carbon of the nitrile group typically appears in this region. |

| ~ 35 - 40 | -S-CH₂-C=O (C5) | The methylene carbon within the ring, attached to sulfur, will be in the aliphatic region but influenced by the heteroatom. |

| ~ 20 - 25 | -CH₂-CN | The methylene carbon of the acetonitrile group will be the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the carbonyl group, the nitrile group, and the C=N bond.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~ 2250 | Medium-Strong, Sharp | C≡N stretch | A definitive peak for the nitrile functional group.[1] |

| ~ 1710 | Strong, Sharp | C=O stretch (amide/ketone) | Indicates the presence of the carbonyl group in the thiazolin-4-one ring. |

| ~ 1640 | Medium | C=N stretch | Characteristic of the imine-like double bond within the thiazoline ring. |

| ~ 3100-3000 | Weak-Medium | C-H stretch (sp²) | May be present due to the hydrogen on the C5 of the ring. |

| ~ 2950-2850 | Weak-Medium | C-H stretch (sp³) | Arises from the methylene groups. |

The presence of a strong absorption around 1710 cm⁻¹ and a sharp peak around 2250 cm⁻¹ would be primary indicators for the confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (MW: 140.16 g/mol )[2], the molecular ion peak [M]⁺ is expected at m/z 140.

Predicted Fragmentation Pattern:

Electron ionization (EI) would likely lead to fragmentation of the thiazolinone ring and the acetonitrile side chain. Common fragmentation pathways for thiazolinone derivatives involve the loss of CO, cleavage of the ring, and fragmentation of substituents.[3]

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Table 4: Predicted Major Mass Spectral Peaks

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 112 | [M - CO]⁺ |

| 100 | [M - CH₂CN]⁺ |

| 72 | [M - CH₂CN - CO]⁺ |

| 71 | [M - CO - SCN]⁺ |

Experimental Protocols

The following are generalized, high-level protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Caption: Generalized workflow for NMR data acquisition and processing.

FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Lower the press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

The spectroscopic data of this compound provides a clear and detailed picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The key spectral features—the two methylene signals in the ¹H NMR, the five distinct carbon signals including a carbonyl and a nitrile in the ¹³C NMR, the characteristic C=O and C≡N stretching vibrations in the IR spectrum, and the molecular ion peak with a predictable fragmentation pattern in the mass spectrum—all converge to confirm the structure of this important heterocyclic compound. This guide serves as a valuable resource for researchers working with this molecule, enabling confident structural verification and facilitating its use in further drug discovery and development efforts.

References

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

- Abu-Hashem, A. A., & El-Shehry, M. F. (2012). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Journal of the Serbian Chemical Society, 77(2), 153-162.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile (CAS 74246-64-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and a vast array of compounds with diverse pharmacological activities.[1][2][3] Its derivatives have shown promise as antimicrobial, anti-inflammatory, anticonvulsant, and antitumor agents. This guide focuses on a specific, highly reactive thiazole derivative, 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile (CAS 74246-64-3), a versatile intermediate for the synthesis of novel heterocyclic compounds. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity, particularly its utility in the Knoevenagel condensation for the generation of complex molecular architectures.

Core Chemical Properties

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound characterized by a thiazolidinone ring substituted with an acetonitrile group. Its physical appearance is a brown solid.

| Property | Value | Source(s) |

| CAS Number | 74246-64-3 | [1] |

| IUPAC Name | 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile | [1] |

| Molecular Formula | C₅H₄N₂OS | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| Melting Point | 185-186 °C | [1] |

| Appearance | Brown solid | |

| InChIKey | LXFWWRBPFWGVJT-UHFFFAOYSA-N | [1] |

| SMILES | O=C1CSC(CC#N)=N1 | [1] |

Synthesis of 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile

The synthesis of the title compound is achieved through the reaction of malononitrile and 2-mercaptoacetic acid.[1] The reaction proceeds via a cyclocondensation mechanism. The optimization of reaction conditions has shown that the use of an acid catalyst such as acetic acid or p-toluenesulfonic acid (p-TSA) under solvent-free conditions provides good to excellent yields.[1]

Reaction Mechanism

The proposed mechanism for the formation of 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile is depicted below.

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is based on the optimized reaction conditions reported in the literature.[1]

Materials:

-

Malononitrile (0.1 mmol)

-

2-Mercaptoacetic acid (0.1 mmol)

-

p-Toluenesulfonic acid (p-TSA) (0.01 mmol, 10 mol%)

-

Ethanol (for washing)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

To a clean, dry round-bottom flask, add malononitrile (0.1 mmol) and 2-mercaptoacetic acid (0.1 mmol).

-

Add p-toluenesulfonic acid (0.01 mmol) as a catalyst.

-

Stir the reaction mixture at room temperature. The reaction is carried out under solvent-free conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a solid product will be formed.

-

Wash the resulting precipitate with cold ethanol.

-

Filter the solid product using a Buchner funnel and air dry.

Spectroscopic Characterization

The structure of 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (500MHz, DMSO-d₆) | δ = 3.89 (2H, s, CH₂), 2.5 (2H, s, CH₂) ppm[1] |

| ¹³C NMR (500MHz, DMSO-d₆) | δ = 184.82, 169.80, 118.26, 113.84, 112.64, 11.97, 78.52 ppm[1] |

| IR (KBr) | ν = 3107, 2987, 2817 (C-H), 2208 (C≡N), 1717 (C=O), 1605 (C=N), 736 (C-S) cm⁻¹[1] |

Reactivity and Synthetic Applications

The title compound serves as a valuable building block in organic synthesis, primarily due to the presence of an active methylene group, making it an excellent partner in Knoevenagel condensations.

Knoevenagel Condensation with Isatin Derivatives

A significant application of 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile is its reaction with isatin and its derivatives to form (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile compounds.[1] These products are of interest as they can be used as starting materials for the synthesis of novel tetrazole compounds with an oxindole moiety.[1]

Caption: Synthetic utility in Knoevenagel condensation.

Experimental Protocol for Knoevenagel Condensation

Materials:

-

Isatin (0.1 mmol)

-

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile (0.1 mmol)

-

Perchloric acid (HClO₄) (0.01 mmol)

-

Ethanol (2 mL)

-

Chloroform/methanol (90:10) for column chromatography

Procedure:

-

In a round-bottom flask, stir a mixture of isatin (0.1 mmol) in ethanol (2 mL) at room temperature for 5 minutes.

-

Add perchloric acid (0.01 mmol) to the reaction mixture and continue stirring for another 5 minutes.

-

Add 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile (0.1 mmol) to the mixture.

-

Stir the reaction mixture for 1 hour at 50 °C.

-

The resulting precipitate should be filtered, washed with ethanol, and dried.

-

The crude product can be purified by column chromatography using a chloroform/methanol (90:10) solvent system to yield the final product as an orange solid.[1]

Safety and Handling

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile is classified as harmful. It is harmful by inhalation, in contact with skin, and if swallowed. Appropriate personal protective equipment (PPE), including gloves and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile is a valuable and reactive intermediate in organic synthesis. Its straightforward synthesis and its utility in C-C bond-forming reactions, such as the Knoevenagel condensation, make it a key building block for the construction of more complex, biologically relevant heterocyclic systems. The protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the field of medicinal chemistry and drug discovery.

References

-

HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. Indian Academy of Sciences. [Link]

-

Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. MDPI. [Link]

Sources

A Technical Guide to the Biological Activity of Novel Thiazolinone Derivatives

Abstract

The thiazolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a wide array of derivatives with potent and varied biological activities. This guide provides an in-depth technical exploration of the significant pharmacological properties of novel thiazolinone derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the mechanistic underpinnings of these activities, present robust methodologies for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile thiazolinone scaffold in the pursuit of new therapeutic agents.

The Thiazolinone Scaffold: A Cornerstone of Medicinal Chemistry

The thiazolinone ring system, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of new bioactive molecules.[1][2] This "wonder nucleus" is present in a multitude of compounds demonstrating a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The success of drugs like the anticonvulsant Ralitoline and the hypoglycemic agent Pioglitazone underscores the therapeutic potential inherent in this chemical framework.[2][4]

The rationale for its significance lies in its versatile chemical nature. The thiazolinone core provides a rigid backbone upon which various substituents can be strategically placed, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This modularity enables chemists to design and synthesize extensive libraries of derivatives, systematically exploring the chemical space to identify compounds with optimized activity and selectivity for specific biological targets.

Key Biological Activities of Novel Thiazolinone Derivatives

Anticancer Activity

Thiazolinone derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a range of human cancer cell lines.[3][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes crucial for cancer progression, induction of apoptosis, and cell cycle arrest.[5][7]

Mechanisms of Action: A primary mechanism involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.[8][9][10] By blocking these signaling pathways, thiazolinone derivatives can effectively halt tumor growth and metastasis. Furthermore, many derivatives have been shown to induce apoptosis (programmed cell death) by activating caspase cascades and disrupting mitochondrial function.[6][7][11] Some compounds also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[7][11]

Illustrative Data: The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [11] |

| Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [11] |

| Compound 28 | HeLa (Cervical) | 3.2 ± 0.5 | [5] |

| Compound 28 | LNCaP (Prostate) | 2.9 ± 0.3 | [5] |

| SGK 217 | MDA-MB-231 (Breast) | < 50 | [7] |

Antimicrobial Activity

With the rise of multidrug-resistant (MDR) pathogens, the need for novel antimicrobial agents is urgent. Thiazolinone derivatives have demonstrated significant antibacterial and antifungal activities, making them attractive candidates for development.[12][13][14]

Mechanisms of Action: The antimicrobial action of thiazolinones can be attributed to their ability to interfere with essential microbial processes. In bacteria, they have been shown to inhibit enzymes involved in cell wall synthesis, such as Penicillin-Binding Proteins (PBPs), or DNA replication, like DNA gyrase.[13][15] In fungi, a key target is 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis, which is an essential component of the fungal cell membrane.[15] Some derivatives also show synergistic activity when combined with conventional antibiotics, potentially helping to overcome resistance mechanisms.[16]

Illustrative Data: The efficacy of antimicrobial compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-2-thiazoline | MDR S. aureus | 32 | [16] |

| 2-acetyl-2-thiazoline | MDR S. aureus | 32 | [16] |

| Compound 5 | S. Typhimurium | 0.008–0.06 | [17] |

| S2B7 | E. coli | 2.0 | [18] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Thiazolinone derivatives have shown potent anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade.[19][20][21]

Mechanisms of Action: A well-established mechanism for anti-inflammatory action is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting both pathways, these compounds can provide broad-spectrum anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs.[21] Other mechanisms include the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[20]

Illustrative Data: The anti-inflammatory activity can be assessed by measuring the inhibition of key enzymes or biological processes.

| Compound ID | Assay | Activity | Reference |

| Derivative 4d | BSA Denaturation Inhibition | IC₅₀ = 21.9 µg/mL | [23] |

| Compound 3b | COX-2 Inhibition | 61.75% | [24] |

| Various Derivatives | Carrageenan-induced Paw Edema | Up to 57.8% protection | [19] |

Methodologies for Evaluating Biological Activity

The rigorous evaluation of biological activity is paramount in drug discovery. The following section details standardized, self-validating protocols for assessing the anticancer and antimicrobial potential of novel thiazolinone derivatives.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[25][26][27] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[26] The amount of formazan produced is directly proportional to the number of viable cells.[25]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[25]

-

Compound Treatment: Prepare serial dilutions of the thiazolinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[28]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[28]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[27]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to correct for background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Workflow Visualization: MTT Assay

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility: Broth Microdilution

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29][30] It provides quantitative results that are essential for evaluating the potency of new compounds.[31][32]

Experimental Protocol: Broth Microdilution

-

Compound Preparation: Prepare a stock solution of the thiazolinone derivative. Perform a serial two-fold dilution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[32]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[32]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.[30][32]

-

Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic/antifungal).[32]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[29][30]

-

Result Interpretation: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[31][32]

Workflow Visualization: Broth Microdilution

Caption: The process for determining Minimum Inhibitory Concentration (MIC).

In Silico Studies: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][33] In drug discovery, it is invaluable for predicting the binding affinity and interaction patterns of a novel compound (ligand) within the active site of a target protein (receptor). This helps to rationalize observed biological activity and guide the design of more potent derivatives.[8][10][24]

Conceptual Workflow: Molecular Docking

Caption: Logical flow of a molecular docking study to predict ligand-receptor binding.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazolinone derivatives is highly dependent on the nature and position of substituents on the core ring. Understanding these Structure-Activity Relationships (SAR) is crucial for rational drug design.

-

Position 2: Modifications at this position often influence the compound's interaction with the target enzyme's active site. Bulky or aromatic groups can enhance binding affinity through hydrophobic or pi-stacking interactions.

-

Position 3: Substituents on the nitrogen atom can modulate the compound's physicochemical properties, such as solubility and membrane permeability, which affects bioavailability.

-

Position 5: The substituent at this position, often an arylidene group, is critical for activity. Electron-withdrawing or electron-donating groups on the aromatic ring can significantly alter the potency and selectivity of the compound. For instance, in some anti-inflammatory series, chloro and nitro groups on the benzylidene ring were found to be crucial for bioactivity.[18][19]

Visualization: Thiazolinone Core and Key Modification Points

Caption: Key positions on the thiazolinone scaffold for chemical modification.

Challenges and Future Directions

While novel thiazolinone derivatives hold immense promise, several challenges must be addressed to translate them into clinical candidates. These include optimizing pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), minimizing off-target effects, and overcoming potential drug resistance mechanisms.

Future research should focus on:

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways.

-

In Vivo Studies: Rigorous evaluation in animal models to confirm efficacy and safety.

-

Combinatorial Chemistry: Synthesis of larger, more diverse libraries to expand the scope of SAR studies.

-

Hybrid Molecules: Designing hybrid structures that combine the thiazolinone scaffold with other pharmacophores to create multi-target agents with enhanced therapeutic profiles.[8][18]

Conclusion

The thiazolinone scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives of this core have demonstrated potent and diverse biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. By employing robust evaluation methodologies, leveraging computational tools for rational design, and systematically exploring structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical structure.

References

- Broth microdilution - Grokipedia. (n.d.).

- Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.

- Broth microdilution. (n.d.). Wikipedia.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.

- Broth Microdilution. (n.d.). MI - Microbiology.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.

- Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub.

- MTT assay protocol. (n.d.). Abcam.

- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.

- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.).

- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (n.d.). PMC - NIH.

- Novel Thiazolinone Derivatives: Synthesis, Biological Evaluation, and In Silico Studies. (n.d.). ResearchGate.

- Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. (n.d.).

- Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). MDPI.

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). NIH.

- Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples. (2020, September). PubMed.

- Computer-aided Discovery of Anti-Inflammatory Thiazolidinones With Dual cyclooxygenase/lipoxygenase Inhibition. (2008, March 27). PubMed.

- Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. (2025, August 11). NIH.

- Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. (n.d.). PubMed.

- Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. (2025, April 5). PMC - PubMed Central.

- Recent developments and biological activities of thiazolidinone derivatives: a review. (2012, June 1). PubMed.

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.

- Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. (n.d.). PubMed.

- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Systematic Reviews in Pharmacy.

- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC - NIH.

- Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. (2008, October 17). Asian Journal of Chemistry.

- Synthesis, computational analysis and biological evaluation of novel thiazolidinone derivatives. (2026, January 11). JournalsPub.

- Recent developments and biological activities of thiazolidinone derivatives: A review. (2025, August 6). ResearchGate.

- Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules. (2016, September 30). European Journal of Chemistry.

- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.).

- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). MDPI.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.

- Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2019, June 30). MDPI.

- Synthesis of novel thiazolone-based compounds containing pyrazoline moiety and evaluation of their anticancer activity. (n.d.). PubMed.

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). MDPI.

- Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives Sarmad. (2024, June 1). An-Najah journals.

- Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. (2022, March 25). Journal of Pharmaceutical Research International.

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. journals.najah.edu [journals.najah.edu]

- 16. Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules | European Journal of Chemistry [eurjchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Computer-aided discovery of anti-inflammatory thiazolidinones with dual cyclooxygenase/lipoxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. clyte.tech [clyte.tech]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. broadpharm.com [broadpharm.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. grokipedia.com [grokipedia.com]

- 30. Broth microdilution - Wikipedia [en.wikipedia.org]

- 31. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 32. Broth Microdilution | MI [microbiology.mlsascp.com]

- 33. journaljpri.com [journaljpri.com]

An In-depth Technical Guide to the Preliminary Bioactivity Screening of 1,3-Thiazolin-4-one-2-acetonitrile Derivatives

Abstract

The 1,3-thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the preliminary bioactivity screening of a specific derivative class: 1,3-Thiazolin-4-one-2-acetonitriles. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for anticancer, antimicrobial, and anti-inflammatory screening, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently evaluate the therapeutic potential of this promising class of heterocyclic compounds.

Introduction: The Rationale for Screening 1,3-Thiazolin-4-one Derivatives

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals due to their ability to interact with a wide range of biological targets.[3][4] Among these, the thiazolidinone core, a sulfur and nitrogen-containing five-membered ring, has garnered substantial interest.[1][4] The presence of reactive sites on the thiazolidinone ring allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening.[2] The introduction of an acetonitrile group at the 2-position of the 1,3-Thiazolin-4-one core presents a unique chemical entity with potential for novel biological interactions.

The isothiazolinone class of compounds, which shares structural similarities with thiazolinones, is known for its antimicrobial properties, primarily through the inhibition of enzymes with active-site thiols.[5][6] This established activity provides a strong rationale for prioritizing antimicrobial screening for novel thiazolinone derivatives. Furthermore, numerous studies have reported significant anticancer and anti-inflammatory activities for various thiazolidinone analogs, making these therapeutic areas essential to explore in a preliminary screen.[1][7]

This guide will focus on a tiered screening approach, starting with broad-spectrum assays to identify initial "hits" and progressing to more specific mechanistic studies.

Tier 1: Primary Screening for Anticancer Activity

The initial phase of anticancer drug discovery often relies on in vitro cell-based assays to assess the cytotoxic or anti-proliferative effects of novel compounds.[8][9] A panel of diverse cancer cell lines is crucial to identify compounds with broad activity or selective toxicity towards specific cancer types.[10][11]

Causality of Experimental Choices

-

Cell Line Selection: We recommend a preliminary screen against a panel of well-characterized and commonly used cancer cell lines representing different tissue origins. For instance, the NCI-60 panel is a standard, but a smaller, representative panel such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma) can be effective for initial screening.[11][12] This diversity helps to identify compounds with either broad-spectrum cytotoxicity or tissue-specific activity.

-

Assay Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that measures cellular metabolic activity.[12] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of cell viability. Its simplicity and reliability make it ideal for high-throughput screening.[8]

-

Controls: The inclusion of both a vehicle control (e.g., DMSO, the solvent used to dissolve the test compounds) and a positive control (a known anticancer drug like Doxorubicin) is critical.[12] The vehicle control ensures that the solvent itself does not affect cell viability, while the positive control validates the assay's ability to detect cytotoxic effects.

Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer screening.

Detailed Protocol: MTT Assay for Cytotoxicity[12]

-

Cell Culture and Seeding:

-

Maintain the selected cancer cell lines in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[12]

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

-

-

Compound Treatment:

-

Prepare a stock solution of each this compound derivative in DMSO.

-

Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).

-

Treat the cells with the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[12]

-

-

MTT Assay and Data Collection:

-

Incubate the treated plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation and Interpretation

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[12]

Table 1: Illustrative Cytotoxicity Data for this compound Derivatives

| Compound ID | MCF-7 IC50 (µM) | NCI-H460 IC50 (µM) | SF-268 IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| TZA-001 | 12.5 ± 1.8 | 18.2 ± 2.5 | 15.7 ± 2.1 | 0.9 ± 0.1 |

| TZA-002 | > 100 | > 100 | > 100 | 1.1 ± 0.2 |

| TZA-003 | 5.2 ± 0.7 | 8.9 ± 1.2 | 6.4 ± 0.9 | 0.8 ± 0.1 |

Note: Data are presented as mean ± standard deviation from three independent experiments.

A compound with an IC50 value in the low micromolar range against one or more cell lines is considered a "hit" and warrants further investigation.

Tier 2: Antimicrobial Activity Screening

The structural relationship to isothiazolinones, known antimicrobial agents, makes this a critical area of investigation.[5][13] The initial screen should assess activity against a panel of both Gram-positive and Gram-negative bacteria.

Causality of Experimental Choices

-

Bacterial Strain Selection: A representative panel should include common pathogenic strains. For Gram-positive bacteria, Staphylococcus aureus is a key target. For Gram-negative bacteria, Escherichia coli is a standard choice. Including both is essential as differences in cell wall structure can significantly impact compound efficacy.[14]

-

Assay Principle (Broth Microdilution): This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] It is a quantitative and widely accepted method for antimicrobial susceptibility testing.

-

Controls: A positive control (a known antibiotic like Ampicillin or Tetracycline) and a negative control (no compound) are essential for validating the assay.[16]

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial MIC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Preparation:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial suspension to each well containing the diluted compounds.

-

Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

-

Data Presentation and Interpretation

Table 2: Illustrative Antimicrobial Activity Data (MIC in µg/mL)

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Ampicillin MIC (µg/mL) (Positive Control) |

| TZA-001 | 16 | 64 | 2 |

| TZA-002 | > 128 | > 128 | 4 |

| TZA-003 | 8 | 32 | 2 |

Compounds with low MIC values are considered promising candidates for further development as antimicrobial agents.

Tier 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and identifying compounds that can modulate inflammatory pathways is of significant therapeutic interest.[7] A common initial screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Causality of Experimental Choices

-

Cell Model: RAW 264.7 murine macrophages are a widely used and well-characterized cell line for studying inflammation.[17] They respond robustly to LPS by producing pro-inflammatory mediators, including NO.

-

Assay Principle (Griess Assay): LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO is a key signaling molecule in the inflammatory response. The Griess assay is a colorimetric method that detects nitrite (a stable product of NO), providing an indirect measure of NO production.[18]

-

Controls: An unstimulated control (cells without LPS) is necessary to establish baseline NO levels. A positive control, such as Dexamethasone, a known anti-inflammatory agent, is used to validate the assay.[17]

Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for anti-inflammatory screening.

Detailed Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[17]

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify nitrite levels.

-

Data Presentation and Interpretation

Table 3: Illustrative Anti-inflammatory Activity Data

| Compound ID | % Inhibition of NO Production at 10 µM | Dexamethasone % Inhibition (Positive Control) |

| TZA-001 | 65 ± 5 | 85 ± 7 |

| TZA-002 | 12 ± 3 | 88 ± 6 |

| TZA-003 | 78 ± 6 | 86 ± 5 |

Compounds that significantly inhibit NO production at non-toxic concentrations are considered for further investigation into their anti-inflammatory mechanisms.

Conclusion and Future Directions

This guide outlines a systematic and efficient approach for the preliminary bioactivity screening of this compound derivatives. The tiered approach allows for the rapid identification of compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. "Hit" compounds identified in these primary screens should be subjected to further, more detailed studies, including:

-

Secondary Screening: Confirmation of activity in additional, more complex in vitro models (e.g., 3D cell cultures, co-culture systems).[11]

-

Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by the active compounds. For example, for antimicrobial hits, determining if they are bactericidal or bacteriostatic.[15]

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of the most promising candidates in animal models.

The versatile 1,3-Thiazolin-4-one scaffold continues to be a valuable source of novel therapeutic agents. A well-designed screening cascade, as described herein, is paramount to unlocking its full potential.

References

- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

- Wikipedia. (2023). Isothiazolinone.

- Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.

- National Institutes of Health. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.

- ResearchGate. (n.d.). Isothiazolinone derivatives and allergic contact dermatitis: a review and update.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- National Institutes of Health. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.

- Slideshare. (n.d.). SCREENING OF ANTI CANCER DRUGS.

- National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.

- ResearchGate. (n.d.). Molecular structures of isothiazolinone derivatives.

- National Institutes of Health. (n.d.). Editorial: Emerging heterocycles as bioactive compounds.

- National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.

- ACS Publications. (2021). Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening.

- National Institutes of Health. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.

- Taylor & Francis Online. (n.d.). Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study.

- MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography.

- MDPI. (n.d.). Design and Synthesis of Novel Antimicrobial Agents.

- MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.

- IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds.

- PubMed Central. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.

- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.

- ResearchGate. (2025). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.

- PubMed Central. (n.d.). Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen).

- Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES.

- Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.

- ResearchGate. (2025). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.

- National Institutes of Health. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives.

- MDPI. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.

- PubMed. (2017). Contact allergy caused by isothiazolinone derivatives: an overview of non-cosmetic and unusual cosmetic sources.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SCREENING OF ANTI CANCER DRUGS | PPTX [slideshare.net]

- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 11. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: The Therapeutic Potential of the 1,3-Thiazolin-4-one Scaffold

Sources

- 1. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 5. 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies | MDPI [mdpi.com]

- 6. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nuvisan.com [nuvisan.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 1,3-Thiazolin-4-one-2-acetonitrile Derivatives

This guide provides a comprehensive framework for the in-vitro evaluation of a promising class of heterocyclic compounds: 1,3-Thiazolin-4-one-2-acetonitrile and its derivatives. These scaffolds are of significant interest in medicinal chemistry due to their wide range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven experimental protocols.

Introduction: The Scientific Rationale

The 1,3-thiazolidin-4-one core is a privileged scaffold in drug discovery.[3] It is a five-membered ring containing sulfur and nitrogen, with a carbonyl group at the 4-position.[5] This structure's utility stems from its versatile synthetic accessibility and its ability to act as a pharmacophore, engaging with a variety of biological targets.[3][4] The addition of a 2-acetonitrile group introduces a unique electronic and steric profile, opening new avenues for molecular interactions and biological activity.